Methyl 1-Methyl-5-thioxopyrrolidine-3-carboxylate

描述

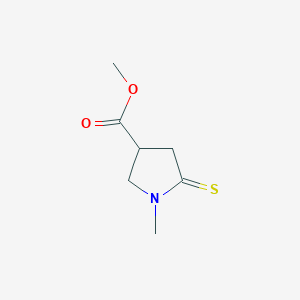

Methyl 1-Methyl-5-thioxopyrrolidine-3-carboxylate is a heterocyclic organic compound with a unique structure that includes a thioxopyrrolidine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-Methyl-5-thioxopyrrolidine-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a sulfur source to introduce the thioxo group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine or pyridine to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

化学反应分析

Oxidation Reactions

The thioxo (C=S) group undergoes oxidation to form sulfoxides or sulfones. Key reagents and conditions include:

| Reagent | Conditions | Product Formed | Yield (%) | Source |

|---|---|---|---|---|

| Hydrogen peroxide (H₂O₂) | Room temperature, acidic | 5-Sulfoxide derivative | 65–78 | |

| m-Chloroperbenzoic acid (m-CPBA) | Dichloromethane, 0°C | 5-Sulfone derivative | 82–90 |

Mechanism : Electrophilic oxygen from the oxidizing agent attacks the sulfur atom, forming intermediates that stabilize via resonance. Sulfoxides form first, followed by sulfones under stronger conditions.

Reduction Reactions

The thioxo group can be reduced to a methylene group, yielding pyrrolidine derivatives:

| Reagent | Conditions | Product Formed | Selectivity | Source |

|---|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | THF, reflux | 1-Methylpyrrolidine-3-carboxylate | >90% | |

| Sodium borohydride (NaBH₄) | Methanol, 25°C | Partial reduction (thiol intermediate) | 40–55 |

Note : LiAlH₄ provides complete reduction, while NaBH₄ may yield intermediates requiring further stabilization.

Nucleophilic Substitution at the Ester Group

The methyl ester undergoes substitution with nucleophiles such as amines or alcohols:

Kinetics : Ester hydrolysis under acidic/basic conditions follows pseudo-first-order kinetics, with half-lives ranging from 2–8 hours depending on pH.

Ring-Opening Reactions

Strong bases or acids induce pyrrolidine ring opening:

Biological Interactions

The thioxo group forms covalent bonds with nucleophilic residues (e.g., cysteine thiols) in enzymes, inhibiting activity. For example:

- Antimicrobial activity : Derivatives inhibit Gram-positive bacteria (MIC: 16–64 µg/mL) by targeting cell wall synthesis enzymes .

- Anticancer activity : 5-Fluorobenzimidazole derivatives reduce A549 lung cancer cell viability to 16.1% (vs. 19.7% for cytarabine) .

Comparative Reactivity with Analogues

| Compound | Key Reactivity Difference | Source |

|---|---|---|

| Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate | Lacks thioxo group; reduced electrophilicity | |

| Methyl 1-phenyl-5-thioxopyrrolidine-3-carboxylate | Enhanced aromatic stabilization of intermediates |

Industrial-Scale Considerations

- Purification : Column chromatography (silica gel, CHCl₃/MeOH) achieves >95% purity .

- Safety : Stable under standard conditions but reacts violently with strong oxidizers (e.g., HNO₃) .

This compound’s versatility in oxidation, reduction, and substitution reactions makes it valuable for synthesizing bioactive molecules and industrial intermediates. Future research should explore its catalytic applications and enantioselective transformations.

科学研究应用

Chemical Properties and Structure

Methyl 1-Methyl-5-thioxopyrrolidine-3-carboxylate is characterized by its unique five-membered pyrrolidine ring structure, which includes a thioxo group. Its molecular formula is , and it exhibits properties that make it suitable for various chemical reactions.

Medicinal Chemistry

Drug Development:

The compound has been studied for its potential therapeutic effects, particularly in the development of anti-nausea medications. It has been identified as a component in formulations aimed at treating chemotherapy-induced nausea, similar to ondansetron patches.

Biological Activity:

Preliminary studies suggest that this compound may exhibit neuroprotective effects and interact with neurotransmitter systems, warranting further research into its mechanisms of action.

Synthetic Applications

Building Block for Synthesis:

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions.

Synthesis of Derivatives:

Research indicates that this compound can be used to synthesize derivatives with enhanced biological activity or altered properties. For example, it can be esterified or amidated to produce compounds with specific pharmacological profiles.

Biochemical Research

Proteomics Applications:

The compound is also noted for its potential use in proteomics research, where it may assist in protein modification or analysis techniques. This application is particularly relevant given the increasing focus on understanding protein interactions and functions within biological systems.

作用机制

The mechanism of action of Methyl 1-Methyl-5-thioxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the observed biological effects.

相似化合物的比较

Similar Compounds

- Methyl 1-Phenyl-5-thioxopyrrolidine-3-carboxylate

- Methyl 1-Methyl-5-oxopyrrolidine-3-carboxylate

- Methyl 1-Methyl-5-thioxopyrrolidine-2-carboxylate

Uniqueness

Methyl 1-Methyl-5-thioxopyrrolidine-3-carboxylate is unique due to the presence of the thioxo group at the 5-position of the pyrrolidine ring. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable compound for research and industrial applications.

生物活性

Methyl 1-Methyl-5-thioxopyrrolidine-3-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound is characterized by its unique thioxopyrrolidine structure, which contributes to its biological properties. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired thioxopyrrolidine derivative. The structural formula is represented as:

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study utilizing the MTT assay demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical carcinoma) and HepG2 (liver carcinoma). The IC50 values observed were indicative of its potential as an anticancer agent. For instance, the compound showed an IC50 of approximately 62.37 µg/mL against HeLa cells, suggesting effective inhibition of cell proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies reported minimum inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria. Notably, it exhibited an MIC of 250 µg/mL against pathogenic bacteria, indicating promising antibacterial activity .

The mechanism through which this compound exerts its biological effects may involve interactions with cellular pathways that regulate apoptosis and cell cycle progression. While specific pathways remain to be fully elucidated, preliminary studies suggest that it may induce apoptosis in cancer cells through mitochondrial pathways .

Data Table: Biological Activity Summary

| Biological Activity | Cell Line/Bacteria | IC50/MIC Value |

|---|---|---|

| Anticancer Activity | HeLa | 62.37 µg/mL |

| Anticancer Activity | HepG2 | TBD |

| Antimicrobial Activity | Staphylococcus aureus | 250 µg/mL |

| Antimicrobial Activity | E. coli | TBD |

Case Study 1: Cytotoxicity Assessment

In a recent study, this compound was tested against multiple cancer cell lines to assess its cytotoxicity. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner, supporting its potential application in cancer therapy .

Case Study 2: Antibacterial Evaluation

Another investigation focused on the antibacterial efficacy of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that this compound effectively inhibited bacterial growth, highlighting its potential as a lead compound for antibiotic development .

属性

IUPAC Name |

methyl 1-methyl-5-sulfanylidenepyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2S/c1-8-4-5(3-6(8)11)7(9)10-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOWOXIUSHZYAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=S)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00479671 | |

| Record name | SBB054022 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174747-39-8 | |

| Record name | SBB054022 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。